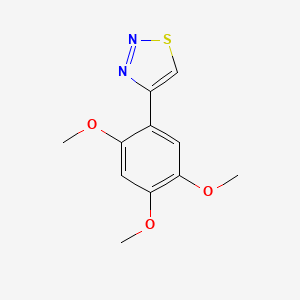

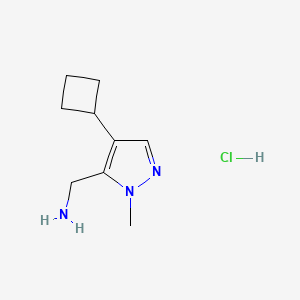

![molecular formula C14H13NOS2 B2917523 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine CAS No. 52824-81-4](/img/structure/B2917523.png)

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a chemical compound with the CAS Number: 52824-81-4 . Its IUPAC name is (2-amino-4,7-dihydro-5H-thieno [2,3-c]thiopyran-3-yl) (phenyl)methanone . The molecular weight of this compound is 275.4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NOS2/c15-14-12 (10-6-7-17-8-11 (10)18-14)13 (16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.4 . Unfortunately, other properties such as boiling point, melting point, and solubility are not available in the search results.Applications De Recherche Scientifique

Synthesis and Potential Pharmacological Activities

- The compound has been involved in reactions leading to the synthesis of derivatives with potential analgesic, anti-inflammatory, and anti-arthritic properties. These derivatives were synthesized through reactions with hydrazine or primary amines, demonstrating the versatility of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine as a precursor for pharmacologically active compounds (Vega et al., 1990).

Applications in Organic Synthesis

- The compound has been used in the synthesis of organic ligands, showcasing its role in creating complex molecules. The reactions with aminoheteroaryls, lamotrigine, and various other nucleophiles have led to the formation of diverse organic ligands. This indicates its utility in constructing complex organic molecules with potential applications in materials science and pharmaceuticals (Kabirifard et al., 2020).

Catalysis and Synthesis Efficiency

- Research has also highlighted its involvement in catalyst-free and solvent-free one-pot multi-component reactions (MCRs) at room temperature. This approach has enabled the efficient and regioselective synthesis of highly functionalized dihydro-4H-thiopyrans, illustrating its potential in green chemistry and sustainable chemical synthesis processes (Koley et al., 2013).

Advanced Material Synthesis

- The compound has played a role in the synthesis of novel fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. Its derivatization has enabled the ultrahigh sensitivity determination of amines, suggesting applications in analytical chemistry and potentially in diagnostic assays (Beale et al., 1989).

Molecular Studies and Ligand Design

- Studies involving the synthesis of half-sandwich η6-arene ruthenium, Cp* rhodium, and Cp* iridium metal complexes with bidentate ligands derived from this compound have been reported. These studies contribute to the development of coordination chemistry and offer insights into the design of metal-organic frameworks (MOFs) and catalytic systems (Kalidasan et al., 2015).

Propriétés

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNQQIHJUGKSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2917448.png)

![4-[4-(Difluoromethoxy)phenyl]butan-2-one](/img/structure/B2917449.png)

![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)

![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)